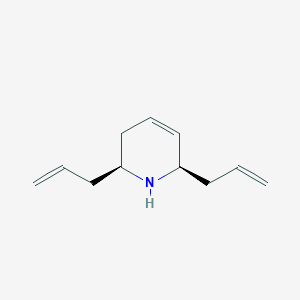

rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-6-10-8-5-9-11(12-10)7-4-2/h3-5,8,10-12H,1-2,6-7,9H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYQJEALDMVJON-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CC=C[C@H](N1)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diallyl 1,2,3,6 Tetrahydropyridine Derivatives

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has emerged as a robust and versatile method for the formation of cyclic olefins, including nitrogen-containing heterocycles. nih.govorganic-chemistry.org The reaction, typically catalyzed by ruthenium complexes, involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile olefin, such as ethylene, which drives the reaction to completion. organic-chemistry.orgharvard.edu

Precursor Design and Synthesis for RCM Cyclization

The critical starting material for the RCM synthesis of 2,6-diallyl-1,2,3,6-tetrahydropyridine is a suitable acyclic diene precursor, namely an N-substituted diallylamine derivative. The design and synthesis of this precursor are pivotal for the success of the subsequent cyclization step.

A key consideration in precursor design is the nature of the substituent on the nitrogen atom. Electron-withdrawing groups are often employed to reduce the coordinating ability of the nitrogen atom to the ruthenium catalyst, which can otherwise lead to catalyst inhibition or decomposition. nih.gov Common protecting groups include carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts).

The synthesis of the diallylic amine precursor can be achieved through various methods. One effective approach involves the double allylation of a primary amine or an ammonia equivalent. Alternatively, a convergent approach can be employed, such as the double asymmetric allylboration of glutaraldehyde, followed by an aminocyclization to form a piperidine (B6355638) ring that can be subsequently opened to the desired acyclic precursor if needed, although for RCM, the acyclic diallylamine is the direct substrate.

A representative synthesis of a closely related precursor, a C2-symmetric 2,6-diallylpiperidine, highlights a potential strategy for obtaining the necessary stereochemistry in the acyclic precursor. This involves the diastereoselective addition of an allylboron reagent to a dialdehyde, followed by reductive amination to introduce the nitrogen atom and form the diallylic amine.

| Precursor Type | Synthetic Method | Key Features |

| N-Protected Diallylamine | Double allylation of a protected amine | Straightforward, but may lack stereocontrol. |

| Chiral Diallylic Amine | Asymmetric allylation of a dialdehyde followed by reductive amination | Offers control over the stereochemistry of the allyl-bearing carbons. |

Catalyst Systems and Optimization of Reaction Conditions in RCM

The choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity in the RCM synthesis of 2,6-diallyl-1,2,3,6-tetrahydropyridine. The most commonly employed catalysts for this transformation are ruthenium-based complexes, particularly the Grubbs and Hoveyda-Grubbs catalysts. wikipedia.org

First-Generation Grubbs Catalyst (G-I): While effective for many RCM reactions, it may exhibit lower activity for more challenging substrates.

Second-Generation Grubbs Catalyst (G-II): Features an N-heterocyclic carbene (NHC) ligand, leading to higher activity and broader substrate scope. nih.gov

Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts offer increased stability and are particularly useful for reactions requiring higher temperatures or longer reaction times. nih.govbeilstein-journals.org The second-generation Hoveyda-Grubbs catalyst (HG-II) is often the catalyst of choice for its high efficiency. nih.gov

Reaction conditions that are typically optimized include:

Solvent: Dichloromethane (B109758) (DCM) and toluene (B28343) are the most common solvents for RCM.

Concentration: RCM is an intramolecular process, and thus, reactions are generally run at high dilution (typically 0.001–0.05 M) to favor cyclization over intermolecular oligomerization.

Temperature: Reactions are often carried out at room temperature to refluxing temperatures of the solvent. The choice of temperature depends on the reactivity of the substrate and the thermal stability of the catalyst. Higher temperatures can sometimes lead to catalyst decomposition and the formation of side products. nih.gov

Atmosphere: RCM reactions are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

| Catalyst | Key Features | Typical Loading (mol%) |

| Grubbs I | Good general-purpose catalyst. | 1-5 |

| Grubbs II | Higher activity and broader substrate scope than G-I. nih.gov | 1-5 |

| Hoveyda-Grubbs II | High stability and activity, often preferred. nih.govbeilstein-journals.org | 1-5 |

Stereochemical Control in RCM for Diallyl-Substituted Tetrahydropyridines

Achieving the desired cis or trans stereochemistry in the resulting 2,6-diallyl-1,2,3,6-tetrahydropyridine is a key challenge. The stereochemical outcome of the RCM reaction is influenced by the stereochemistry of the acyclic precursor and the reaction conditions.

For the synthesis of the racemic (2S,6R) isomer, which corresponds to the cis diastereomer, a meso or a racemic mixture of the diallylic amine precursor would be required. The cyclization of such precursors can potentially lead to both cis and trans isomers. The ratio of these isomers can be influenced by the catalyst and the conformational preferences of the transition state during the metallacyclobutane formation.

Generally, the formation of the thermodynamically more stable diastereomer is favored. In the case of 2,6-disubstituted tetrahydropyridines, the cis isomer, where the two allyl groups are in a pseudo-equatorial orientation, is often the thermodynamically preferred product. Kinetic control can sometimes be achieved by using more reactive catalysts at lower temperatures, but this is highly substrate-dependent. Secondary metathesis reactions can also influence the final E/Z ratio of the endocyclic double bond, often leading to the more stable E-isomer. nih.gov

Multicomponent Reaction (MCR) Strategies for Tetrahydropyridine (B1245486) Annulation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules like tetrahydropyridines. rsc.orgresearchgate.net

Mechanistic Investigations of MCR Pathways

Several MCRs have been developed for the synthesis of tetrahydropyridine and piperidine scaffolds. A common strategy involves the Aza-Diels-Alder reaction, a [4+2] cycloaddition between an azadiene and a dienophile. researchgate.net For the synthesis of a 2,6-diallyl substituted tetrahydropyridine, one could envision an MCR where allyl-containing building blocks are used.

A plausible MCR pathway could involve the in situ formation of an imine from an amine and an aldehyde, which then participates in a cascade of reactions. For instance, a reaction between an amine, an aldehyde, and a β-ketoester can lead to a Hantzsch-type dihydropyridine (B1217469) synthesis, which upon partial reduction would yield a tetrahydropyridine.

Mechanistic investigations often reveal a complex network of reversible and irreversible steps. The initial steps typically involve the formation of highly reactive intermediates such as imines and enamines, which then undergo intermolecular and intramolecular carbon-carbon and carbon-nitrogen bond-forming reactions to construct the heterocyclic ring. The specific pathway and the stereochemical outcome are highly dependent on the nature of the reactants, the catalyst, and the reaction conditions.

Diversity-Oriented Synthesis via MCRs for Tetrahydropyridine Scaffolds

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for biological screening. nih.govcam.ac.ukrsc.orgcam.ac.uk MCRs are particularly well-suited for DOS due to their ability to rapidly generate complexity from simple building blocks. nih.govrug.nl

By systematically varying the starting materials in an MCR, a wide range of substituted tetrahydropyridine scaffolds can be accessed. For the synthesis of a library based on the 2,6-diallyl-1,2,3,6-tetrahydropyridine core, one could vary the amine component to introduce diversity at the nitrogen atom. Furthermore, if the MCR allows for other components, these can also be varied to create a library of analogs with different substitution patterns around the tetrahydropyridine ring.

The "build/couple/pair" strategy is often employed in DOS. cam.ac.uk In the context of MCRs, the "couple" phase involves the one-pot reaction of multiple building blocks to assemble the core scaffold. Subsequent "pair" or functionalization steps can be used to further diversify the products. This approach allows for the efficient exploration of chemical space around the tetrahydropyridine core, which is valuable for the discovery of new bioactive compounds. nih.govrsc.org

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium, have proven to be powerful catalysts in the construction of the 2,6-diallyl-1,2,3,6-tetrahydropyridine scaffold. These methods offer high efficiency and stereocontrol, proceeding through various elegant mechanistic pathways.

Palladium-Catalyzed Methodologies

Palladium catalysis stands at the forefront of synthetic strategies for constructing the 2,6-diallyl-1,2,3,6-tetrahydropyridine core. Its versatility allows for a range of reaction types, from cascade reactions involving aminopalladation to classic cross-coupling strategies.

The intramolecular aminopalladation of alkenes is a key strategy for the synthesis of nitrogen-containing heterocycles. In the context of 2,6-diallyl-1,2,3,6-tetrahydropyridine, a hypothetical substrate such as a diamine bearing two strategically placed allyl groups could undergo a palladium(II)-catalyzed cyclization. This process would involve the nucleophilic attack of the amine onto a palladium-activated alkene, forming a carbon-palladium bond. Subsequent reaction steps, potentially involving another intramolecular carbopalladation event with the second allyl group, could lead to the desired tetrahydropyridine ring system. The specific stereochemical outcome would be influenced by the coordination of the substrate to the palladium center and the subsequent migratory insertion steps.

Research in related systems has shown that the choice of palladium precursor and ligands is crucial in directing the stereoselectivity of such cascade reactions. For instance, the use of chiral ligands can influence the facial selectivity of the nucleophilic attack, leading to enantioenriched products.

The Heck and Suzuki coupling reactions are cornerstone methodologies in carbon-carbon bond formation. An intramolecular Heck reaction could be envisioned starting from a substrate containing both an alkenyl halide and an appropriately positioned diene or a nitrogen-tethered alkene. Oxidative addition of the alkenyl halide to a palladium(0) catalyst, followed by intramolecular migratory insertion across one of the double bonds of the diallyl moiety, would form the tetrahydropyridine ring. Subsequent β-hydride elimination would then yield the final product.

Alternatively, a strategy involving sequential or double Suzuki coupling could be employed. A di-halogenated pyridine (B92270) or dihydropyridine precursor could react with allylboronic acid derivatives in the presence of a palladium catalyst. This approach would introduce the two allyl groups at the 2 and 6 positions. The success of such a strategy would depend on the selective and efficient coupling at both positions.

A summary of representative palladium-catalyzed Heck reactions for the synthesis of substituted heterocycles is presented in the table below.

| Entry | Substrate | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | N-allyl-2-bromo-5-vinyl-aniline | Pd(OAc)₂ | Na₂CO₃ | DMF | 6-allyl-quinoline | 85 |

| 2 | N-(2-bromobenzyl)prop-2-en-1-amine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 2-methyl-1,2-dihydroisoquinoline | 78 |

| 3 | 2-bromo-N,N-diallylaniline | PdCl₂(PPh₃)₂ | Et₃N | MeCN | 1-allyl-2-methylene-1,2,3,4-tetrahydroquinoline | 92 |

The development of asymmetric palladium-catalyzed reactions is crucial for accessing enantiomerically pure forms of 2,6-diallyl-1,2,3,6-tetrahydropyridine. Chiral ligands play a pivotal role in inducing asymmetry by creating a chiral environment around the metal center. In the context of an intramolecular Heck reaction, the use of chiral phosphine ligands such as BINAP or Josiphos can lead to the enantioselective formation of the tetrahydropyridine ring. The ligand influences the geometry of the transition state during the migratory insertion step, thereby controlling the stereochemistry of the newly formed stereocenters.

Similarly, in palladium-catalyzed allylic alkylation reactions that could be adapted for the synthesis of the target molecule, chiral ligands are essential for achieving high enantioselectivity. These ligands can control the regioselectivity and stereoselectivity of the nucleophilic attack on a π-allyl palladium intermediate.

Other Metal-Mediated Cyclization Systems (e.g., Ruthenium, Iron)

While palladium catalysis is prominent, other transition metals like ruthenium and iron offer alternative and complementary routes to tetrahydropyridine derivatives.

Ruthenium catalysts are well-known for their application in ring-closing metathesis (RCM). A diene substrate, appropriately functionalized with a nitrogen-containing tether, could undergo RCM to form the tetrahydropyridine ring. For the synthesis of the 2,6-diallyl derivative, a precursor containing two additional terminal alkenes would be required, which could then be subjected to a ruthenium-catalyzed RCM reaction.

Iron catalysis has emerged as a more sustainable and cost-effective alternative to precious metal catalysis. Iron-catalyzed reactions, such as hydroamination or cyclization reactions, could potentially be developed for the synthesis of the target molecule. For example, an iron-catalyzed intramolecular hydroamination of a diamine with pendant allyl groups could provide a direct route to the tetrahydropyridine core. While less explored for this specific target, the development of iron-catalyzed methods remains an active area of research.

Organocatalytic Approaches to Tetrahydropyridine Ring Formation

Organocatalysis provides a metal-free alternative for the synthesis of tetrahydropyridine derivatives, often with high enantioselectivity. Chiral amines, Brønsted acids, and other small organic molecules can catalyze the formation of the tetrahydropyridine ring through various mechanisms.

One prominent organocatalytic strategy is the aza-Diels-Alder reaction. A chiral amine catalyst, such as a diarylprolinol silyl ether, can activate an α,β-unsaturated aldehyde to form a reactive dienamine intermediate. This intermediate can then undergo a [4+2] cycloaddition with an imine to form the tetrahydropyridine ring with high stereocontrol. For the synthesis of the 2,6-diallyl derivative, appropriately substituted dienophiles and imines bearing allyl groups would be required.

Another approach involves cascade reactions catalyzed by chiral Brønsted acids or bifunctional organocatalysts. These catalysts can activate substrates through hydrogen bonding, leading to a sequence of reactions that build the tetrahydropyridine ring in a single pot. For instance, a Michael addition followed by an intramolecular cyclization could be catalyzed by a chiral phosphoric acid to afford the desired product with high enantiomeric excess.

The table below summarizes key findings from various organocatalytic approaches to tetrahydropyridine synthesis.

| Entry | Catalyst Type | Reaction Type | Substrates | Product Stereocontrol |

| 1 | Chiral Phosphoric Acid | Aza-Diels-Alder | Danishefsky's diene, Imines | High enantioselectivity |

| 2 | Diarylprolinol Silyl Ether | Dienamine Catalysis | α,β-Unsaturated aldehydes, Imines | Excellent diastereo- and enantioselectivity |

| 3 | Bifunctional Squaramide | Michael-Henry Cascade | Nitroalkenes, Malonates, Imines | High enantioselectivity |

Aza-Diels-Alder Reaction Pathways

The Aza-Diels-Alder reaction, a variant of the conventional Diels-Alder reaction, is a powerful method for constructing six-membered nitrogen-containing heterocycles. wikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of a diene with an imine (the dienophile), and it can be used to form the 1,2,3,6-tetrahydropyridine (B147620) core directly. mdma.chrsc.org

The scope of the Aza-Diels-Alder reaction for tetrahydropyridine synthesis is broad, accommodating a variety of dienes and imines. The reactivity is governed by the electronic nature of the reactants. In a normal electron-demand Aza-Diels-Alder, an electron-rich diene reacts with an electron-poor imine. Conversely, an inverse-electron-demand reaction involves an electron-poor azadiene and an electron-rich dienophile. nih.gov

For the synthesis of 2,6-disubstituted tetrahydropyridines, a 1-azadiene or a 2-azadiene can be used, or more commonly, an imine acts as the dienophile. mdma.ch The reaction can be promoted by Lewis acids or Brønsted acids to activate the imine dienophile. researchgate.netrsc.org The choice of substituents on both the diene and the imine is critical for controlling regioselectivity and reactivity. For instance, the use of 1,3-pentadiene in a reaction with an ethyl glyoxylate-derived imine can lead to 2,6-disubstituted tetrahydropyridines. While not explicitly forming a diallyl product, this demonstrates the principle of installing substituents at the desired positions. A catalyst-free inverse-electron-demand Aza-Diels-Alder reaction has also been developed, expanding the reaction's utility under environmentally friendly conditions. rsc.org

Stereocontrol in the Aza-Diels-Alder reaction is crucial for synthesizing specific stereoisomers of substituted tetrahydropyridines. The reaction is stereospecific with respect to the dienophile geometry, meaning the stereochemistry of the alkene is transferred to the product. wikipedia.org Furthermore, the reaction can exhibit diastereoselectivity, favoring the formation of either an endo or exo adduct.

The use of chiral catalysts, such as BINOL-derived phosphoric acids, can induce high levels of enantioselectivity in the cycloaddition. researchgate.net These catalysts protonate the imine, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene. This approach has been successful in the asymmetric synthesis of tetrahydropyridines with good yields and excellent diastereo- and enantioselectivities. researchgate.net The mechanism is often debated, with some evidence pointing towards a concerted pericyclic pathway, while other studies suggest a stepwise Mannich-Michael pathway, especially with oxygenated dienes. rsc.orgnih.gov

Allylation and Hydroboration-Mediated Syntheses

Direct installation of allyl groups and the use of hydroboration are key strategies that can be envisioned for the synthesis of 2,6-diallyl-1,2,3,6-tetrahydropyridine.

A relevant synthesis of a C2-symmetric trans-2,6-diallylpiperidine derivative has been reported, which provides a strong foundation for accessing the target tetrahydropyridine. rsc.org This synthesis involved a double asymmetric allylboration of glutaldehyde, followed by an aminocyclization. This demonstrates a powerful method for installing both allyl groups with stereocontrol. The resulting piperidine could potentially be converted to the desired tetrahydropyridine through controlled oxidation or other functional group manipulations. Palladium-catalyzed N-allylation using an allylic carbonate is another method for introducing allyl groups onto the piperidine nitrogen. google.com

Hydroboration is a versatile reaction for the functionalization of alkenes and can be applied to the synthesis of tetrahydropyridine derivatives. The hydroboration of 1-substituted 1,2,3,6-tetrahydropyridines, followed by oxidation, provides a route to hydroxypiperidines, with the regioselectivity influenced by steric and electronic factors. acs.org More recently, a cobalt-catalyzed double hydroboration of pyridines has been developed to directly access N-heterocyclic allylic boronates. rsc.orgrsc.orgnih.gov These borylated tetrahydropyridines are versatile intermediates that can be further functionalized, for example, through Suzuki coupling, to introduce a variety of substituents. researchgate.net This method could potentially be adapted to install allyl groups at specific positions.

Table 3: Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine | C₁₁H₁₇N |

| Quinine-derived squaramide | Chiral Organocatalyst |

| (S)-Proline | Chiral Amino Acid |

| BINOL-derived phosphoric acid | Chiral Brønsted Acid |

| 1,3-Dicarbonyl compounds | General Reactant |

| β-Nitroolefins | General Reactant |

| Aldimines | General Reactant |

| Glutaldehyde | C₅H₈O₂ |

| Ethyl glyoxylate | C₄H₆O₃ |

Allylboration Strategies for Nitrogen Heterocycles

Allylboration of nitrogen heterocycles serves as a potent method for introducing allyl groups and constructing the tetrahydropyridine core. A notable example is the reductive allylation of 4-vinylpyridine with triallylborane. This reaction stereoselectively produces trans-2,6-diallyl-1,2,3,6-tetrahydropyridine. The process involves heating the reactants in the presence of isopropanol (B130326). A key feature of this method is the ability to thermally isomerize the resulting trans-amine product into its cis-isomer, offering control over the stereochemical outcome.

This transformation highlights the utility of organoboron reagents in the diastereoselective synthesis of complex heterocyclic structures. The choice of starting materials and reaction conditions allows for targeted synthesis of specific isomers, which is crucial for developing therapeutic agents where stereochemistry dictates biological activity.

Intramolecular Cyclization Induced by Hydroboration

Hydroboration is a foundational reaction in organic synthesis that can be adapted for the construction of nitrogen heterocycles. While direct intramolecular cyclization of an acyclic precursor induced by hydroboration is one conceptual pathway, a more common strategy involves the partial or full reduction of a pre-existing pyridine ring.

Rhodium-catalyzed hydroboration of pyridines using reagents like pinacolborane (HBpin) can selectively yield N-boryl-1,2-dihydropyridines. By controlling the reaction conditions and catalyst, a subsequent hydroboration of the remaining double bond can lead to tetrahydropyridine derivatives. This sequential reduction of the aromatic pyridine ring is a powerful method for accessing the tetrahydropyridine core.

A related versatile cascade reaction involves a rhodium(I)-catalyzed C–H activation of an α,β-unsaturated imine, followed by coupling with an alkyne and an electrocyclization to form a 1,2-dihydropyridine intermediate. nih.gov This intermediate can then be selectively reduced, for instance with sodium borohydride, to yield highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity (>95%). nih.gov This one-pot procedure demonstrates a highly efficient pathway to complex tetrahydropyridine structures from simple starting materials. nih.gov

Emerging and Green Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more efficient, atom-economical, and environmentally benign methods. Enyne and carbonyl-olefin metathesis, alongside the use of sustainable reagents, are at the forefront of this evolution for tetrahydropyridine synthesis.

Enyne Metathesis in Tetrahydropyridine Synthesis

Enyne metathesis has emerged as a powerful tool for constructing cyclic compounds containing a 1,3-diene moiety, a common structural feature in tetrahydropyridine synthesis. This reaction, typically catalyzed by ruthenium complexes like the Grubbs catalyst, involves the intramolecular reaction of a molecule containing both an alkene and an alkyne (an enyne).

The ring-closing enyne metathesis (RCEYM) of appropriate nitrogen-containing enynes provides a direct route to tetrahydropyridines. The reaction is highly versatile and tolerates a variety of functional groups. The resulting cyclic dienes can be further functionalized, making this a strategic step in the synthesis of complex natural products and pharmaceuticals. The efficiency and high yields associated with RCEYM make it an attractive method for building the core tetrahydropyridine ring structure.

Carbonyl-Olefin Metathesis for Ring Construction

A novel and efficient strategy for synthesizing chiral tetrahydropyridines involves a Lewis acid-catalyzed carbonyl-olefin metathesis. chemrxiv.orgnih.govacs.org This method utilizes inexpensive and environmentally benign catalysts, such as iron(III) chloride (FeCl₃), to construct the heterocyclic ring from acyclic precursors derived from commercially available amino acids. chemrxiv.orgnih.govacs.org

The reaction proceeds under mild conditions and with complete stereoretention, providing access to a variety of substituted tetrahydropyridines in yields of up to 99%. chemrxiv.orgnih.gov The mechanism is proposed to involve a [2+2]-cycloaddition between the carbonyl and olefin moieties to form an intermediate oxetane, which then undergoes a retro-[2+2] fragmentation to yield the final tetrahydropyridine product. dicp.ac.cnnih.gov The use of electron-deficient sulfonamide protecting groups on the nitrogen atom is often essential for the reaction to proceed in high yield. acs.org

| Entry | Protecting Group (PG) | Catalyst (mol %) | Yield (%) |

|---|---|---|---|

| 1 | Ns | 30 | 89 |

| 2 | Ts | 30 | 81 |

| 3 | Boc | 30 | <5 |

| 4 | Cbz | 30 | <5 |

Data derived from studies on related tetrahydropyridine syntheses. Ns = nosyl, Ts = tosyl, Boc = tert-butyloxycarbonyl, Cbz = carboxybenzyl.

Implementation of Sustainable Solvents and Catalysts

The principles of green chemistry are increasingly influencing the design of synthetic routes. For tetrahydropyridine synthesis, this includes the development of solvent-free reactions and the use of environmentally friendly catalysts.

One such approach is a five-component, one-pot reaction using (±)-camphorsulfonic acid (CSA) as a readily available and less toxic organocatalyst. researchgate.net This method proceeds at room temperature under neat (solvent-free) conditions, offering high atom-economy, good yields, and shorter reaction times without the need for column chromatography. researchgate.net

Another sustainable method employs acetic acid as both the solvent and a metal-free catalyst for a one-pot tandem reaction. tandfonline.com This protocol is characterized by its simplicity, mild reaction conditions, and high atom economy, providing an alternative route to highly substituted tetrahydropyridines. tandfonline.com The broader movement towards green chemistry also champions the use of alternative reaction media such as water, ionic liquids, and supercritical carbon dioxide to replace traditional volatile organic solvents, further enhancing the sustainability of synthetic processes. semanticscholar.orgmdpi.com

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Multicomponent Reaction | (±)-Camphorsulfonic acid | None (Neat) | Solvent-free, room temp, high atom economy researchgate.net |

| Tandem Reaction | Acetic Acid | Acetic Acid | Metal-free, mild conditions, simple procedure tandfonline.com |

| Aqueous Synthesis | Organocatalysts | Water | Environmentally benign solvent mdpi.com |

Stereochemical Control and Enantioselective Synthesis of 2s,6r 2,6 Diallyl 1,2,3,6 Tetrahydropyridine

Strategies for Diastereoselective Induction and Control

The relative stereochemistry between the two allyl groups at the C2 and C6 positions of the tetrahydropyridine (B1245486) ring is crucial. Diastereoselective synthesis aims to favor the formation of one diastereomer over others. A key strategy in achieving this is through intramolecular cyclization reactions where the stereochemistry of the starting material dictates the stereochemical outcome of the product.

One powerful method for the diastereoselective synthesis of 2,6-disubstituted-1,2,3,6-tetrahydropyridines is the palladium-catalyzed intramolecular allylic amination . This approach allows for the formation of the tetrahydropyridine ring with high control over the relative stereochemistry of the substituents. For instance, the synthesis of 2,6-trans-1,2,3,6-tetrahydropyridines has been achieved with high diastereomeric excess (de) under mild conditions. researchgate.net While not specific to the diallyl derivative, this methodology provides a strong precedent for controlling the diastereoselectivity in similar systems.

Another effective strategy involves cascade reactions . A versatile reaction cascade leading to highly substituted 1,2,3,6-tetrahydropyridines has been developed, comprising a rhodium(I)-catalyzed C–H activation–alkyne coupling followed by electrocyclization and subsequent reduction. This one-pot procedure can afford target compounds in high yields and with excellent diastereomeric purity. nih.gov The stereochemical outcome is often dictated by the thermodynamics of the intermediates formed during the cascade.

The aza-Diels-Alder reaction is a classic and powerful tool for the construction of six-membered nitrogen heterocycles. The reaction between a diene and an imine (the dienophile) can proceed with high stereoselectivity. The stereochemical outcome of the aza-Diels-Alder reaction is influenced by the geometry of the dienophile and the nature of the diene. For the synthesis of a 2,6-diallyl-1,2,3,6-tetrahydropyridine, an imine bearing an allyl group would react with a diene like 1,3-butadiene. The relative orientation of the substituents in the transition state determines the diastereoselectivity of the final product. While specific studies on the diallyl derivative are scarce, the principles of the aza-Diels-Alder reaction suggest that controlling the E/Z geometry of the imine and utilizing appropriate Lewis acid catalysts could lead to high diastereoselectivity.

Enantioselective Catalysis for Chiral Tetrahydropyridine Formation

Achieving control over the absolute stereochemistry to produce a single enantiomer, such as (2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine, requires the use of chiral catalysts or auxiliaries.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts, such as proline and its derivatives, can activate substrates and facilitate reactions in a stereocontrolled manner. For the synthesis of tetrahydropyridines, organocatalytic multicomponent reactions have been developed. A quinine-derived squaramide has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to provide tetrahydropyridines with three contiguous stereogenic centers in good yields and excellent enantiomeric excesses. nih.gov This demonstrates the potential of organocatalysis to construct complex chiral tetrahydropyridine scaffolds.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for the synthesis of chiral compounds. Transaminases, for example, have been employed in the synthesis of chiral piperidines and could potentially be adapted for tetrahydropyridine synthesis. rsc.org Engineered enzymes can exhibit high enantioselectivity and can be used in cascade reactions to build complex molecules. A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, showcasing the synergy between these two catalytic fields. rsc.org

Chiral Pool Approaches Utilizing Stereodefined Precursors

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry of the final product.

For the synthesis of (2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine, a suitable chiral precursor could be a derivative of an amino acid or a carbohydrate. For example, chiral piperidine (B6355638) alkaloids have been synthesized from chiral aziridines derived from amino acids. bohrium.com By starting with a stereodefined building block, the stereocenters of the target molecule can be installed with high fidelity. While a direct chiral pool synthesis for the diallyl tetrahydropyridine is not extensively documented, the general principles of this strategy are well-established in the synthesis of other 2,6-disubstituted piperidine alkaloids. rsc.org

Resolution Techniques for Racemic 2,6-Diallyl-1,2,3,6-tetrahydropyridines

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate the enantiomers.

Kinetic resolution is a powerful method for separating enantiomers. In this technique, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. For example, the kinetic resolution of racemic allyl chlorides via a copper-catalyzed asymmetric allylic alkylation has been reported for the synthesis of enantioenriched 3-chloro-1,2,3,6-tetrahydropyridines. chemrxiv.orgresearchgate.net A similar strategy could be envisioned for the resolution of a racemic mixture of 2,6-diallyl-1,2,3,6-tetrahydropyridine. Palladium-catalyzed kinetic resolution of α-branched allyltriflamides has also been used for the asymmetric assembly of tetrahydropyridines. nih.gov

Dynamic kinetic resolution (DKR) is an even more efficient process where the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. This strategy has been successfully applied in the synthesis of various chiral compounds. mdpi.com

Influence of Reaction Parameters on Stereoselectivity and Enantiomeric Excess

The outcome of a stereoselective reaction is often highly dependent on the reaction conditions. Careful optimization of these parameters is crucial for achieving high diastereoselectivity and enantiomeric excess (ee).

Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to higher selectivity.

The choice of catalyst and ligand is paramount in enantioselective catalysis. The structure of the chiral ligand in a metal complex or the scaffold of an organocatalyst directly influences the stereochemical environment of the reaction, thereby determining the enantiomeric excess of the product.

The solvent can also play a critical role. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, influencing both the rate and the stereoselectivity of the reaction.

The nature of the substituents on the reactants can also have a profound effect. Steric and electronic properties of the substituents can influence the preferred reaction pathway and the stereochemical outcome.

Below is an interactive data table summarizing the influence of various parameters on the stereoselectivity of reactions relevant to the synthesis of 2,6-disubstituted tetrahydropyridines, based on literature data for analogous systems.

| Reaction Type | Catalyst/Reagent | Ligand/Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Pd-Catalyzed Amination | [Pd(allyl)Cl]₂ | Phosphine Ligand | THF | 25 | >95:5 (trans) | N/A | researchgate.net |

| Rh-Catalyzed Cascade | [Rh(coe)₂Cl]₂ | PEt₃ | Toluene (B28343) | 80 | >95:5 | N/A | nih.gov |

| Organocatalytic Domino | Quinine-Squaramide | N/A | CH₂Cl₂ | -25 | up to >20:1 | up to 99% | nih.gov |

| Kinetic Resolution | Cu-Catalyst | Chiral Ligand | Et₂O | -78 | N/A | up to 99% | chemrxiv.org |

This table is a representative summary based on analogous systems and is intended to illustrate the general influence of reaction parameters. Specific values for the synthesis of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine would require dedicated experimental investigation.

Reaction Mechanisms and Kinetic Studies for Tetrahydropyridine Formation

Elucidation of Detailed Reaction Pathways and Intermediates

The formation of 2,6-disubstituted-1,2,3,6-tetrahydropyridines can be accomplished through several elegant mechanistic pathways. Key strategies include the cationic aza-Cope rearrangement/Mannich cyclization, rhodium-catalyzed C-H activation cascades, and multicomponent domino reactions.

A distinct and highly versatile pathway involves a rhodium(I)-catalyzed cascade reaction . This one-pot procedure starts with α,β-unsaturated imines and alkynes. nih.govacs.org The mechanism proceeds through several key intermediates:

C-H Activation and Alkyne Coupling: The process is initiated by Rh(I)-catalyzed β-C-H bond activation of the imine, followed by coupling with an alkyne to form an azatriene intermediate. nih.gov

Electrocyclization: This azatriene intermediate undergoes a 6π-electrocyclization in situ to yield a 1,2-dihydropyridine. nih.govnih.gov This intermediate is a crucial hub from which various piperidine (B6355638) derivatives can be accessed.

Protonation and Reduction: The 1,2-dihydropyridine can then be protonated to form an iminium intermediate, which is subsequently reduced stereoselectively to afford the final 1,2,3,6-tetrahydropyridine (B147620) product. nih.govacs.org

Multicomponent reactions (MCRs) offer an efficient alternative, constructing complex molecules from simple starting materials in a single step. rsc.org A study monitoring the four-component synthesis of polysubstituted tetrahydropyridines identified a six-step domino sequence involving several isolable intermediates. nih.gov The proposed sequence is:

Knoevenagel condensation

Michael addition

Mannich reaction

Intramolecular cyclization to form a polysubstituted 2-hydroxypiperidine intermediate.

Dehydration to a 3,4,5,6-tetrahydropyridine.

Isomerization to the more stable 1,4,5,6-tetrahydropyridine. nih.gov

The isolation and structural verification of the 2-hydroxypiperidine intermediate provided strong evidence for this detailed pathway. nih.gov

Identification of Rate-Determining Steps Through Kinetic Analysis

Direct kinetic analysis of complex, multi-step syntheses of tetrahydropyridines is challenging, but mechanistic studies have provided insights into the rate-limiting aspects of these reactions.

For multicomponent reactions, the rate can be influenced by several sequential steps. In a detailed study of a four-component reaction, monitoring the process at room temperature revealed a series of fast and slow reactions. nih.gov The initial Knoevenagel, Michael, Mannich, and cyclization steps to form a 2-hydroxypiperidine intermediate were relatively fast, occurring within approximately 40 minutes. However, the subsequent dehydration of this intermediate proved to be a much slower process, taking up to seven days to complete. The final isomerization step was even slower, requiring four months for full conversion, clearly indicating that these latter steps are rate-determining for the formation of the final, thermodynamically stable product. nih.gov

The following table summarizes the observed reaction rates for the sequential steps in a monitored multicomponent synthesis of a tetrahydropyridine (B1245486) derivative. nih.gov

| Reaction Step | Intermediate/Product Formed | Observed Rate / Time |

| Domino Sequence (Steps 1-4) | 2-Hydroxypiperidine | Fast (approx. 40-45 min) |

| Dehydration (Step 5) | 3,4,5,6-Tetrahydropyridine | Slow (7 days) |

| Isomerization (Step 6) | 1,4,5,6-Tetrahydropyridine | Very Slow (4 months) |

Regioselectivity and Stereospecificity in Bond-Forming Reactions

Achieving high stereocontrol is paramount in the synthesis of specific isomers like (2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine, which has a cis relative stereochemistry between the C2 and C6 substituents.

The aza-Cope rearrangement is known to be a stereospecific reaction. chem-station.com The preference for a chair-like transition state dictates the stereochemical outcome. Studies have shown that precursors derived from E-alkenes predominantly yield products with cis substituents, while Z-alkenes lead to trans products, confirming the high fidelity of the rearrangement. wikipedia.org

The rhodium-catalyzed cascade demonstrates exceptional diastereoselectivity. The final reduction of the 1,2-dihydropyridine intermediate, via a cyclic iminium ion, proceeds with high facial selectivity. nih.gov By carefully selecting the acid and reducing agent, an "all-cis" configuration of the substituents on the tetrahydropyridine ring can be achieved with diastereomeric ratios often exceeding 95:5. nih.gov The stereochemistry of these "all-cis" products has been unambiguously confirmed by X-ray crystallography. nih.gov

Similarly, multicomponent reactions can also proceed with high stereoselectivity. In the domino reaction leading to 2-hydroxypiperidine intermediates, the formation of a single diastereomer was observed. nih.gov This stereocontrol is established during the initial C-C bond-forming reactions (Michael and Mannich additions) and is carried through the subsequent cyclization. The final products, after dehydration and isomerization, also retain a high degree of stereochemical purity. nih.gov Other methods, such as indium-mediated tandem allylation/Prins cyclization reactions, have also been shown to produce cis-2,6-disubstituted tetrahydropyran (B127337) rings (oxygen analogues), highlighting a general stereochemical preference in such cyclizations. nih.gov

Computational and Experimental Validation of Reaction Mechanisms

The validation of proposed reaction pathways relies on a combination of experimental evidence and computational modeling.

Experimental validation is often achieved by isolating and characterizing key reaction intermediates. In the study of the multicomponent domino reaction, researchers were able to isolate the polysubstituted 2-hydroxypiperidine intermediate. Its structure was then definitively confirmed using NMR spectroscopy and single-crystal X-ray diffraction analysis, providing a "mechanistic snapshot" that strongly supports the proposed multi-step pathway. nih.gov Likewise, the all-cis stereochemistry of the products from the rhodium-catalyzed cascade was confirmed by X-ray crystallography of the final tetrahydropyridine derivatives. nih.gov

Computational studies , particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms, transition state geometries, and activation energies. researchgate.net DFT calculations have been used to study aza-Cope rearrangements, confirming that the reaction typically proceeds through a concerted, chair-like aromatic transition state, which is energetically preferred over a boat-like or stepwise biradical mechanism. thieme-connect.comuni-konstanz.de Computational models can explain experimentally observed selectivity; for example, calculations have shown that the cis selectivity in certain aza-Cope reactions is due to both kinetic and thermodynamic factors that disfavor the alternative trans pathway. thieme-connect.com Furthermore, computational screening has been successfully used to guide the selection of catalysts for other tetrahydropyridine syntheses, such as the aza-Diels-Alder reaction. nih.gov

Solvent Effects and Catalytic Influence on Reaction Kinetics

Solvents and catalysts exert profound control over the kinetics, efficiency, and selectivity of tetrahydropyridine formation.

Catalytic Influence: The choice of catalyst is critical. In the rhodium-catalyzed cascade, the ligand attached to the rhodium center and the choice of precatalyst can influence reaction efficiency. nih.govacs.org In aza-Cope/Mannich reactions initiated from oxazolidine (B1195125) precursors, Lewis acids like BF₃·OEt₂ and ZnCl₂ have been shown to effectively catalyze the reaction, with the choice of acid affecting both the yield and diastereoselectivity. acs.orgacs.org Organocatalysts, such as quinine-derived squaramides, have been employed to catalyze triple-domino reactions that produce tetrahydropyridines with excellent enantiomeric excesses. nih.gov In some multicomponent syntheses, ZnO nanoparticles have been used as an effective and recyclable catalyst. rsc.org

Solvent Effects: The reaction medium can significantly influence stereoselectivity and reaction rates. rsc.orgresearchgate.net In the reduction step of the rhodium-catalyzed sequence, a solvent screen showed that a mixture of toluene (B28343) and ethanol (B145695) (PhMe-EtOH) gave superior diastereoselectivity compared to a mixture of toluene and dichloromethane (B109758) (PhMe-CH₂Cl₂). nih.gov This highlights that solvent polarity and the potential for specific solute-solvent interactions can stabilize one transition state over another. nih.govresearchgate.net DFT studies on aza-Claisen rearrangements have also shown that solvent effects on the energy barriers, while often small for neutral processes, can be significant under acidic conditions. researchgate.netuni-konstanz.de In some cases, catalyst- and additive-free conditions have been developed, for instance, for inverse-electron-demand aza-Diels-Alder reactions, showcasing an environmentally benign approach. rsc.org

The table below summarizes the effect of different acids and reducing agents on the yield and diastereoselectivity of the reduction of a 1,2-dihydropyridine intermediate. nih.gov

| Entry | Acid | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (cis:other) |

| 1 | Acetic Acid (AcOH) | NaBH₄ | PhMe-EtOH | 51 | 92:8 |

| 2 | Acetic Acid (AcOH) | Na(AcO)₃BH | PhMe-EtOH | 85 | 95:5 |

| 3 | Acetic Acid (AcOH) | Me₄N(AcO)₃BH | PhMe-EtOH | 78 | 96:4 |

| 4 | Acetic Acid (AcOH) | Me₄N(AcO)₃BH | PhMe-CH₂Cl₂ | 81 | 89:11 |

| 5 | p-Toluenesulfonic Acid (TsOH) | Na(AcO)₃BH | PhMe-EtOH | 35 | 54:46 |

| 6 | Trifluoroacetic Acid (TFA) | Na(AcO)₃BH | PhMe-EtOH | 17 | 27:73 |

Computational and Theoretical Investigations of 2,6 Diallyl 1,2,3,6 Tetrahydropyridine

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of piperidine (B6355638) and tetrahydropyridine (B1245486), DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, provide valuable information about their molecular orbitals and reactivity indices. nih.govresearchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For instance, in a study of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the HOMO and LUMO energy levels were determined to understand its electronic behavior. nih.gov Similarly, for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the HOMO-LUMO energy gap was calculated to be 3.165 eV, suggesting a molecule with high chemical reactivity and low kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are also calculated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Red regions on the MEP surface indicate areas of high electron density, which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas, prone to nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties of a Substituted Piperidine Derivative Data adapted from a study on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. nih.gov

| Parameter | Value |

| HOMO Energy | -5.212 eV |

| LUMO Energy | -2.047 eV |

| HOMO-LUMO Gap (ΔE) | 3.165 eV |

Conformational Analysis of the 2,6-Diallyl-1,2,3,6-tetrahydropyridine Ring System

The 1,2,3,6-tetrahydropyridine (B147620) ring, similar to the piperidine ring, is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The preferred conformation is determined by the nature and position of the substituents on the ring, which aim to minimize steric strain. For 2,6-disubstituted piperidines and tetrahydropyridines, the chair conformation is often the most stable. nih.govresearchgate.net

The precise geometry of the ring can be described by puckering parameters. For example, in the case of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the piperidine ring adopts a chair conformation with puckering parameters Q = 0.6191 (15) Å and φ = 335.12 (14)°. nih.gov These parameters quantify the degree and nature of the ring's deviation from planarity. In another example, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the piperidine ring was found to adopt a distorted boat conformation. nih.gov

For rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine, the two allyl groups at the C2 and C6 positions would likely prefer to be in equatorial positions in a chair-like conformation to minimize steric hindrance. However, the presence of the double bond in the ring introduces some degree of flattening, and the actual lowest energy conformation would be a result of a balance between minimizing steric interactions and torsional strain.

Table 2: Puckering Parameters for a Representative 2,6-Disubstituted Piperidine Ring Data from a study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. nih.gov

| Puckering Parameter | Value |

| Total Puckering Amplitude (Q) | 0.6191 (15) Å |

| Phase Angle (φ) | 335.12 (14)° |

Transition State Modeling and Energy Barrier Calculations for Synthetic Reactions

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling transition states and calculating their associated energy barriers. For the synthesis of piperidine and tetrahydropyridine derivatives, DFT calculations can be employed to explore the potential energy surface of the reaction and identify the lowest energy pathway.

In a DFT study on the synthesis of substituted piperidines, a nine-membered cyclical transition state structure was proposed to justify the stereoselectivity of the reaction. researchgate.net The energy of this transition state determines the rate of the reaction, and its geometry provides insights into how the stereochemical outcome is controlled.

For example, in a study of the rotational motion in bispidines, which contain two fused piperidine rings, the energy barrier for the rotation of an amide group was calculated. The lowest energy transition state was found to be stabilized by an intramolecular hydrogen bond, and the calculated energy barrier (ΔG‡) was 16.7 kcal/mol. acs.org Such calculations are crucial for understanding the dynamics of the molecule and the feasibility of different reaction pathways.

While specific energy barrier calculations for the synthesis of 2,6-diallyl-1,2,3,6-tetrahydropyridine are not available, studies on analogous systems demonstrate the utility of computational modeling in predicting reaction outcomes and optimizing synthetic conditions.

Table 3: Calculated Energy Barrier for a Conformational Change in a Bispidine System Data adapted from a study on the rotational motion in bispidines. acs.org

| Process | Calculated Free Energy of Activation (ΔG‡) |

| Amide Plane Rotation | 16.7 kcal/mol |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like 2,6-diallyl-1,2,3,6-tetrahydropyridine over time. By simulating the motion of atoms and molecules, MD can reveal the different conformations a molecule can adopt and the transitions between them. researchgate.netresearchgate.net

In a recent study, MD simulations of piperidine analogues were performed for 100 ns to investigate their conformational behavior. researchgate.net The root-mean-square deviation (RMSD) of the atomic positions is often calculated to assess the stability of the molecule's conformation over the course of the simulation. A stable conformation will show a low and fluctuating RMSD around an average value.

For a molecule with flexible side chains like the diallyl groups in the target compound, MD simulations can reveal the preferred orientations of these groups and how they influence the conformation of the tetrahydropyridine ring. The simulations can also provide information on the flexibility of different parts of the molecule, which can be important for its biological activity. For instance, in a simulation of N-methyl piperidine, an equilibrium between chair and twist conformers was observed on a picosecond timescale. rsc.org

Table 4: Representative RMSD Values from an MD Simulation of a Piperidine Derivative Conceptual data based on typical MD simulation results.

| Simulation Time (ns) | RMSD of Ring Atoms (Å) |

| 0 | 0.0 |

| 25 | 1.2 |

| 50 | 1.5 |

| 75 | 1.4 |

| 100 | 1.3 |

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of molecules. These descriptors include global reactivity descriptors such as chemical potential (μ), electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Hardness (η) : Represents the resistance to change in the electron distribution. A hard molecule has a large HOMO-LUMO gap.

Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires an additional electronic charge from the environment.

These descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. For example, a molecule with a high electrophilicity index is a good electrophile. In a study of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, these descriptors were calculated to characterize its reactivity. nih.gov

Table 5: Quantum Chemical Descriptors for a Representative Substituted Piperidine Data adapted from a study on N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. nih.gov

| Descriptor | Value |

| Hardness (η) | 1.5825 |

| Softness (σ) | 0.6319 |

| Electronegativity (χ) | 3.6295 |

| Electrophilicity Index (ω) | 4.1614 |

Analysis of Non-Covalent Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net

For example, in the crystal structure of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, Hirshfeld surface analysis revealed that H···H contacts accounted for 74.2% of the total intermolecular interactions, followed by C···H/H···C (18.7%) and O···H/H···O (7.0%) contacts. nih.gov In another study of a piperidine derivative, H···H interactions also dominated, with a contribution of 84.1%. nih.gov This type of analysis is crucial for understanding how molecules pack in the solid state and for designing new materials with desired properties.

Table 6: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Piperidine Derivative Data from a study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 74.2 |

| C···H/H···C | 18.7 |

| O···H/H···O | 7.0 |

| N···H/H···N | 0.1 |

Synthetic Transformations and Derivatization of Rac 2s,6r 2,6 Diallyl 1,2,3,6 Tetrahydropyridine

Functional Group Interconversions on Allyl Side Chains

The two allyl groups of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine are prime sites for a range of functional group interconversions. These transformations allow for the introduction of various functionalities, significantly expanding the molecular diversity accessible from this starting material. Common reactions targeting the carbon-carbon double bonds of the allyl groups include oxidation, reduction, and addition reactions. fiveable.me

Oxidation reactions can convert the terminal alkenes into a variety of oxygen-containing functional groups. For instance, epoxidation, often carried out with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), would yield the corresponding bis-epoxide. Subsequent nucleophilic ring-opening of the epoxides can introduce a wide range of substituents. Dihydroxylation, using reagents such as osmium tetroxide or potassium permanganate, would lead to the formation of tetraols. Oxidative cleavage of the double bonds, for example through ozonolysis followed by a reductive or oxidative workup, can furnish dialdehydes or dicarboxylic acids, respectively, providing entry into further derivatization. imperial.ac.uk

Reduction of the allyl groups, typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), would saturate the double bonds to yield the corresponding rac-(2S,6R)-2,6-dipropyl-piperidine. This transformation is useful when the reactivity of the alkene is not desired in subsequent synthetic steps.

Addition reactions across the double bonds offer a vast scope for functionalization. Hydroboration-oxidation would lead to the anti-Markovnikov addition of a hydroxyl group, yielding the corresponding di-primary alcohol. Conversely, acid-catalyzed hydration or oxymercuration-demercuration would result in the Markovnikov addition of a hydroxyl group. Halogenation with reagents like bromine or chlorine would produce the corresponding dihalo-derivatives. Furthermore, radical additions of thiols or other radical precursors can be employed to introduce a variety of substituents at the terminal carbon of the original allyl groups.

Modifications and Derivatization of the Tetrahydropyridine (B1245486) Nitrogen Atom

N-alkylation can be achieved by treating the parent compound with alkyl halides or other electrophilic alkylating agents in the presence of a base. This reaction introduces an alkyl substituent on the nitrogen atom. For example, reaction with methyl iodide would yield the N-methylated derivative. Reductive amination with aldehydes or ketones provides another route to N-alkylation.

N-acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-amides. This transformation is often used to protect the nitrogen atom or to introduce carbonyl functionality. The resulting amides can exhibit different conformational preferences and reactivity compared to the parent amine.

N-sulfonylation , typically performed with sulfonyl chlorides such as tosyl chloride or mesyl chloride, yields N-sulfonamides. These derivatives are often crystalline solids and can be useful for purification and characterization. The sulfonamide group can also influence the reactivity of the rest of the molecule.

Ring Expansions and Contractions from the Tetrahydropyridine Core

While specific examples for rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine are not extensively documented, the tetrahydropyridine core presents a potential substrate for ring expansion and contraction reactions, common transformations for nitrogen heterocycles. nih.govnih.gov

Ring expansion methodologies could potentially transform the six-membered tetrahydropyridine ring into larger heterocycles such as azepanes or azocanes. One possible strategy involves a Tiffeneau-Demjanov-type rearrangement. This would require initial functionalization of the ring, for example, by introduction of a hydroxymethyl group, which could then be converted to a leaving group to induce the rearrangement. Another approach could involve ring-closing metathesis (RCM) of a precursor with appropriately placed alkene tethers, followed by ring expansion.

Ring contraction of the tetrahydropyridine ring to form substituted pyrrolidines is also a conceivable transformation. nih.gov Photochemical methods or rearrangements induced by specific reagents have been reported for the ring contraction of related pyridine (B92270) and dihydropyridine (B1217469) systems. nih.gov For instance, a Favorskii-type rearrangement of an α-haloketone derived from the tetrahydropyridine could potentially lead to a five-membered ring.

Elaboration of the Scaffold for Diversified Molecular Architectures

The combination of reactive allyl groups and a modifiable nitrogen atom makes rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine an excellent scaffold for the construction of diverse and complex molecular architectures. The derivatization of the allyl side chains and the nitrogen atom can be performed in a sequential or combinatorial fashion to generate libraries of related compounds.

For example, the allyl groups can be functionalized first, followed by modification of the nitrogen atom, or vice versa. This allows for the systematic variation of substituents at multiple points of the molecule. Furthermore, the internal double bond of the tetrahydropyridine ring can also participate in reactions such as hydrogenation, epoxidation, or dihydroxylation, further increasing the number of possible derivatives.

Role as a Chiral Building Block in Complex Molecule Synthesis

The chiral nature of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine, even as a racemic mixture, makes it a valuable precursor in the synthesis of complex molecules, particularly those containing stereochemically rich nitrogen heterocycles. nih.govnih.gov The stereocenters at the 2- and 6-positions can direct the stereochemical outcome of subsequent reactions.

Precursor in Polycyclic Nitrogen Heterocycle Construction

The diallyl-substituted tetrahydropyridine scaffold is well-suited for the construction of polycyclic nitrogen heterocycles through intramolecular cyclization strategies. nih.govnih.gov For instance, intramolecular Diels-Alder reactions, where one allyl group acts as the diene and the other as the dienophile after suitable modification, could lead to the formation of fused ring systems.

Another powerful strategy is ring-closing metathesis (RCM). By introducing a second alkene tether onto the nitrogen atom, an intramolecular RCM reaction could be employed to construct a bridged or fused bicyclic system. The stereochemistry of the starting material would be expected to influence the facial selectivity of the cyclization.

Palladium-catalyzed cascade reactions are also a viable approach for the synthesis of polycyclic nitrogen heterocycles from diene-containing amines. nih.gov These reactions can form multiple bonds and stereocenters in a single step, leading to a rapid increase in molecular complexity.

Contribution to Privileged Scaffold Generation

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. researchgate.netnih.gov The substituted tetrahydropyridine motif is found in numerous biologically active compounds and can be considered a privileged structure. auctoresonline.org By elaborating the rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine scaffold, it is possible to generate libraries of compounds based on this privileged core. The diverse functionalization possibilities of the allyl groups and the nitrogen atom allow for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for optimizing interactions with biological targets. The inherent three-dimensionality of the tetrahydropyridine ring provides a good starting point for the design of molecules that can effectively probe the binding sites of proteins.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of all proton and carbon signals and to establish the relative stereochemistry of the molecule.

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and stereochemical relationships of the protons in the molecule. The expected chemical shifts (δ) for the protons of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine are predicted based on the analysis of similar substituted tetrahydropyridine (B1245486) systems.

The protons at the stereogenic centers (C2 and C6) are expected to appear as complex multiplets due to coupling with the adjacent methylene (B1212753) protons and the protons of the allyl groups. The relative trans stereochemistry of the diallyl substituents would influence the coupling constants observed for the H-2 and H-6 protons. The olefinic protons of the tetrahydropyridine ring (H-4 and H-5) would likely resonate in the downfield region typical for vinylic protons. The allyl group protons would exhibit characteristic signals for the terminal vinyl group and the methylene group attached to the ring.

Expected ¹H NMR Data Ranges:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-2, H-6 | 3.0 - 3.5 | m | J-coupling with adjacent protons |

| H-3a, H-3e | 1.8 - 2.5 | m | Geminal and vicinal coupling |

| H-4, H-5 | 5.5 - 6.0 | m | Vicinal and allylic coupling |

| Allyl CH₂ | 2.2 - 2.8 | m | Vicinal coupling |

| Allyl CH= | 5.7 - 6.1 | m | Vicinal and geminal coupling |

| Allyl =CH₂ | 4.9 - 5.3 | m | Geminal and vicinal coupling |

Note: The exact chemical shifts and coupling constants would require experimental verification.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon skeleton of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine would be clearly defined by this technique. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments would further aid in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

The carbons of the stereogenic centers (C2 and C6) would resonate in the aliphatic region, while the olefinic carbons of the tetrahydropyridine ring (C4 and C5) would appear further downfield. The three distinct carbons of the allyl groups would also be readily identifiable.

Expected ¹³C NMR Data Ranges:

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2, C6 | 50 - 60 |

| C3 | 25 - 35 |

| C4, C5 | 120 - 135 |

| Allyl CH₂ | 35 - 45 |

| Allyl CH= | 130 - 140 |

Note: These are estimated chemical shift ranges and require experimental confirmation.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for determining the three-dimensional structure of the molecule.

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks, confirming the connectivity between adjacent protons. For instance, correlations would be observed between H-2 and the protons on C3 and the allyl methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For the trans isomer, NOE correlations would be expected between the protons on C2 and C6 and the adjacent axial or equatorial protons on C3 and C5, respectively. The absence of a strong NOE between the H-2 and H-6 protons would further support the trans relative stereochemistry. The conformation of the tetrahydropyridine ring, which often adopts a half-chair or boat-like conformation, could also be investigated using NOESY data. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern. For rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine (C₁₃H₂₁N), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺, confirming the molecular formula.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for such compounds would likely involve the loss of one of the allyl groups (a loss of 41 Da) or fragmentation of the tetrahydropyridine ring.

Expected Mass Spectrometry Data:

| Ion | m/z (calculated) | Description |

|---|---|---|

| [M]⁺ | 191.1674 | Molecular Ion |

| [M-C₃H₅]⁺ | 150.1177 | Loss of an allyl radical |

Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., EI, ESI).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine would display characteristic absorption bands for the N-H bond, C-H bonds of various types, and the C=C double bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3300 - 3500 | Medium, broad |

| C-H stretch (sp²) | 3010 - 3095 | Medium |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C=C stretch (alkene) | 1640 - 1680 | Medium to weak |

| N-H bend | 1550 - 1650 | Medium |

The presence of these characteristic bands would provide strong evidence for the proposed structure.

X-ray Diffraction for Definitive Solid-State Structure and Absolute Stereochemical Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

Crucially, for a racemic compound that crystallizes in a chiral space group, X-ray diffraction can be used to determine the absolute stereochemistry of each enantiomer. The analysis would confirm the trans relationship between the two allyl groups at positions 2 and 6 and would elucidate the preferred conformation of the tetrahydropyridine ring in the solid state, which is often a distorted boat or half-chair conformation in similar systems. nih.govresearchgate.net The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H group, would also be revealed.

Chiral Chromatography (e.g., GC, HPLC) for Enantiomeric Ratio and Diastereomeric Ratio Determination

The separation of enantiomers and diastereomers of substituted tetrahydropyridine derivatives is a well-established but often challenging analytical task. The successful resolution of these stereoisomers depends heavily on the selection of the appropriate chiral stationary phase and the optimization of chromatographic conditions. While specific research detailing the chiral separation of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine is not extensively documented in publicly available literature, the principles and methodologies applied to analogous structures provide a strong framework for developing a suitable analytical method.

For compounds with similar functionalities, polysaccharide-based and cyclodextrin-based chiral stationary phases have demonstrated broad applicability in both HPLC and GC. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The stability of these complexes differs for each stereoisomer, resulting in different retention times and, consequently, separation.

High-Performance Liquid Chromatography (HPLC)

In the context of HPLC, both normal-phase and reversed-phase modes can be employed for chiral separations. Polysaccharide-derivatized CSPs, such as those based on cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often the first choice for method development due to their wide range of applications. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695) for normal-phase, or an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727) for reversed-phase, is critical for achieving optimal resolution. Additives such as diethylamine (B46881) for basic compounds or trifluoroacetic acid for acidic compounds are often used to improve peak shape and selectivity.

A hypothetical HPLC method for the analysis of rac-(2S,6R)-2,6-Diallyl-1,2,3,6-tetrahydropyridine could involve a chiral column with a derivatized polysaccharide stationary phase. The operational parameters would be meticulously optimized to achieve baseline separation of all stereoisomers.

Table 1: Hypothetical HPLC Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

Under such conditions, one would expect to observe distinct peaks for each of the stereoisomers present in the racemic mixture, allowing for the determination of their respective ratios based on the integrated peak areas.

Gas Chromatography (GC)

For volatile and thermally stable compounds like many tetrahydropyridine derivatives, chiral gas chromatography offers high resolution and sensitivity. Cyclodextrin-based chiral stationary phases, particularly derivatized β- and γ-cyclodextrins, are commonly used. The separation is achieved through inclusion complexation and interactions with the functional groups on the cyclodextrin (B1172386) rim. The choice of the specific cyclodextrin derivative and the temperature program are key parameters for optimizing the separation.